Ethyl 5-acetyl-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
Description
ETHYL 5-ACETYL-2-(4-CHLORO-3-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound with a complex structure. It belongs to the thiophene family, which is known for its aromatic properties and diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C17H15ClN2O6S |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H15ClN2O6S/c1-4-26-17(23)13-8(2)14(9(3)21)27-16(13)19-15(22)10-5-6-11(18)12(7-10)20(24)25/h5-7H,4H2,1-3H3,(H,19,22) |
InChI Key |
NYBNQXYJJSOLON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-2-(4-CHLORO-3-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of Functional Groups: The acetyl, chloro, and nitro groups are introduced through electrophilic aromatic substitution reactions.
Amidation: The benzamido group is attached via an amidation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas for reduction.
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
ETHYL 5-ACETYL-2-(4-CHLORO-3-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-(4-CHLORO-3-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-ACETYL-2-(4-CHLORO-3-AMINOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 5-ACETYL-2-(4-CHLORO-3-NITROBENZAMIDO)-4-ETHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 5-ACETYL-2-(4-CHLORO-3-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
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